3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole
CAS No.:
Cat. No.: VC15838848
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O3 |
|---|---|
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 3-(2,4-dimethylphenoxy)-1-methyl-4-nitropyrazole |
| Standard InChI | InChI=1S/C12H13N3O3/c1-8-4-5-11(9(2)6-8)18-12-10(15(16)17)7-14(3)13-12/h4-7H,1-3H3 |
| Standard InChI Key | FWMMQGNYBKLSCC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC2=NN(C=C2[N+](=O)[O-])C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a 2,4-dimethylphenoxy moiety, and at the 4-position with a nitro group. The IUPAC name, 3-(2,4-dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole, reflects this substitution pattern. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.25 g/mol |
| SMILES Notation | CC1=CC(=C(C=C1)OC2=NN(C=C2N+[O-])C)C |
| InChI Key | FWMMQGNYBKLSCC-UHFFFAOYSA-N |
The phenoxy group at position 3 introduces steric bulk and electron-donating effects, while the nitro group at position 4 enhances electrophilicity, influencing reactivity and intermolecular interactions .
Crystallographic and Computational Insights
Density functional theory (DFT) studies on analogous pyrazole derivatives reveal that nitro groups induce significant polarization, with bond lengths such as C–NO averaging 1.45–1.48 Å and N–O bonds near 1.22 Å . For 3-(2,4-dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole, computational models predict a dihedral angle of ~120° between the pyrazole ring and the phenoxy substituent, reducing conjugation and stabilizing the molecule through steric hindrance .
Synthesis and Optimization
Nitration Strategies
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Nitrating Agent | HNO/AcO/HAc | 78 |
| Temperature | 0–5°C | 82 |
| Solvent System | DCM/EtOAc (3:1) | 75 |
| Microwave Power | 200 W | 88 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in DMSO, DCM, and THF. Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal instability .
Spectroscopic Characterization
-
NMR: -NMR spectra show characteristic signals: δ 2.25–2.30 ppm (methyl groups), δ 6.70–7.10 ppm (aromatic protons), and δ 8.20 ppm (pyrazole H-5) .
-
IR: Strong absorptions at 1520 cm (NO asymmetric stretch) and 1340 cm (NO symmetric stretch) confirm nitro group presence .
-
MS: ESI-MS displays a molecular ion peak at m/z 247.25 [M+H].
Analytical and Computational Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 70:30 MeOH:HO) achieves baseline separation with a retention time of 6.8 min, enabling purity assessments >98% .
DFT and Molecular Modeling
B3LYP/6-31G(d,p) calculations predict a dipole moment of 5.2 Debye and hyperpolarizability () of 1.4 × 10 esu, indicating potential nonlinear optical (NLO) applications .
Recent Advances and Research Directions
Green Synthesis Initiatives
Efforts to replace traditional nitrating agents with Oxone (2KHSO-KHSO-KSO) in aqueous media aim to improve safety and reduce waste . Preliminary results show 70% yields under mild conditions (25°C, 4 h) .
Bioconjugation Studies
Functionalization via amide coupling (e.g., with 3,4-dimethylphenylamine) generates derivatives with enhanced bioavailability (LogP: 2.8 vs. 1.9 for parent compound) .
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